Array ( [bid] => 6301076 ) Buy 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | 2097068-40-9

5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

Catalog No.
S6589074
CAS No.
2097068-40-9
M.F
C13H18N2O4
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine...

CAS Number

2097068-40-9

Product Name

5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-4-carboxylic acid

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-5-9-8(4-6-14-9)10(15)11(16)17/h4,6,10,14H,5,7H2,1-3H3,(H,16,17)

InChI Key

WNLRCSZFRJPSEM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CN2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CN2

5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a bicyclic compound characterized by its unique pyrrolo-pyridine structure. This compound features a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom, which enhances its stability and solubility. The molecular formula is C13H18N2O2, with a molecular weight of approximately 266.30 g/mol. It is primarily utilized in organic synthesis and medicinal chemistry due to its structural properties that allow for various chemical modifications and applications .

  • Anti-tumor activity: Studies have shown that Boc-THP derivatives exhibit anti-proliferative effects on cancer cells [].
  • Anti-inflammatory activity: Boc-THP derivatives might modulate inflammatory pathways, offering potential for treating inflammatory diseases [].
  • Anti-viral activity: Some Boc-THP derivatives have shown promise in inhibiting viral replication [].

The chemical reactivity of 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid can be attributed to its functional groups:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid), yielding the corresponding amine.
  • Nucleophilic Substitution: The carboxylic acid functionality can undergo nucleophilic acyl substitution reactions, allowing for the introduction of various nucleophiles.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures, particularly in the synthesis of heterocycles .

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Properties: Pyrrolo[3,2-c]pyridine derivatives have shown potential as antimicrobial agents.
  • Anticancer Activity: Some studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects: Certain derivatives are being investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

The synthesis of 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid typically involves several key steps:

  • Formation of the Pyrrolidine Ring: Starting from appropriate precursors such as amino acids or other nitrogen-containing compounds.
  • Cyclization: Utilizing cyclization techniques to form the bicyclic structure.
  • Boc Protection: Introducing the Boc protecting group using di-tert-butyl dicarbonate in the presence of a base.
  • Carboxylation: If not already present, introducing the carboxylic acid functionality via carbonylation methods .

5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of bioactive compounds and drugs.
  • Chemical Research: Utilized in studies focused on heterocyclic chemistry and drug design.
  • Material Science: Potential applications in creating novel materials due to its unique structural properties .

Interaction studies involving 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid focus on its binding affinity with biological targets. Preliminary studies suggest interactions with enzymes and receptors involved in various biological pathways. These interactions may lead to insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acidLacks Boc groupMore reactive due to unprotected amine
5-Boc-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-3-carboxylic acidPyrazolo ring systemDifferent pharmacological profile
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridineSimilar bicyclic structureLacks carboxylic acid functionality

The uniqueness of 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid lies in its specific combination of structural features and protective groups that enhance its stability and reactivity compared to these similar compounds .

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

266.12665706 g/mol

Monoisotopic Mass

266.12665706 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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